methyl 4-methoxy-3-({[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate
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Overview
Description
Methyl 4-methoxy-3-({[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is a complex organic compound that features a combination of aromatic rings, pyrazole, pyridine, and sulfamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-3-({[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core benzoate structure, followed by the introduction of the pyrazole and pyridine moieties. Key steps include:
Formation of the Benzoate Core: This involves esterification reactions where benzoic acid derivatives react with methanol in the presence of acid catalysts.
Introduction of the Pyrazole Group: Pyrazole derivatives are synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Attachment of the Pyridine Moiety: Pyridine derivatives are introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-({[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-methoxy-3-({[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Biological Studies: It can be used as a probe to study biological processes, including enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-3-({[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfamoyl group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxybenzoate: Lacks the pyrazole and pyridine moieties, making it less complex and with different reactivity.
4-Methoxy-3-(pyridin-3-ylmethyl)sulfamoylbenzoate: Similar but without the pyrazole group, affecting its binding properties and reactivity.
Methyl 4-methoxy-3-(pyrazol-4-yl)benzoate: Lacks the pyridine moiety, altering its chemical and biological properties.
Uniqueness
Methyl 4-methoxy-3-({[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both pyrazole and pyridine rings, along with the sulfamoyl group, allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 4-methoxy-3-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-23-12-15(11-21-23)16-6-4-13(9-20-16)10-22-29(25,26)18-8-14(19(24)28-3)5-7-17(18)27-2/h4-9,11-12,22H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEBEOXWKJGBMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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